

Application Note & Protocol Guide: Formulation Development of (R)-Repaglinide Ethyl Ester

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Compound of Interest

Compound Name: (R)-Repaglinide Ethyl Ester

CAS No.: 147770-08-9

Cat. No.: B121641

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Abstract

This guide provides a comprehensive framework for the formulation development of **(R)-Repaglinide Ethyl Ester**, a molecule presumed to exhibit poor aqueous solubility, characteristic of a Biopharmaceutics Classification System (BCS) Class II compound. As the ethyl ester derivative of Repaglinide, a known BCS Class II drug, it presents significant challenges to achieving adequate oral bioavailability.^{[1][2]} This document outlines a strategic, science-driven approach, beginning with essential pre-formulation characterization and culminating in the development and evaluation of advanced formulation systems. Detailed protocols for creating amorphous solid dispersions, nanosuspensions, and self-microemulsifying drug delivery systems (SMEDDS) are provided, supported by robust analytical methodologies for characterization and quality control. The causality behind experimental choices is emphasized to empower researchers and drug development professionals to make informed decisions.

Section 1: The Formulation Challenge - Understanding (R)-Repaglinide Ethyl Ester

(R)-Repaglinide Ethyl Ester is the ethyl ester of the (R)-isomer of Repaglinide.[3][4] While specific data for the ester is limited, the parent compound, Repaglinide, is a well-established antidiabetic agent with low aqueous solubility and high membrane permeability, classifying it as a BCS Class II drug.[1][5] Esterification typically increases lipophilicity, suggesting that **(R)-Repaglinide Ethyl Ester** will also have very low water solubility.[2][6] The primary obstacle for such compounds is that their absorption after oral administration is limited by their dissolution rate in the gastrointestinal fluids.[7][8] Therefore, enhancing the solubility and/or dissolution rate is paramount to achieving therapeutic efficacy.

This guide focuses on three proven strategies to overcome this rate-limiting step: Amorphous Solid Dispersions (ASDs), Nanosuspensions, and Lipid-Based Formulations. The selection of an optimal strategy is not arbitrary; it is dictated by the physicochemical properties of the active pharmaceutical ingredient (API), which must be thoroughly investigated in pre-formulation studies.

Table 1: Physicochemical Properties of **(R)-Repaglinide Ethyl Ester** and Parent Compound

Property	(R)-Repaglinide Ethyl Ester	Repaglinide (Parent Compound)	Significance for Formulation
Chemical Name	2-Ethoxy-4-[2-[[[(1R)-3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid ethyl ester[3]	(S)-2-Ethoxy-4-(1-[2-{piperidin-1-yl}phenyl]-3-methylbutylcarbamoyl methyl)benzoic acid[1]	The ester group increases lipophilicity compared to the parent carboxylic acid.
Molecular Formula	C29H40N2O4[3]	C27H36N2O4[9]	Higher molecular weight than the parent compound.
Molecular Weight	480.64 g/mol [3]	452.6 g/mol [10]	Influences diffusion and permeability characteristics.
Aqueous Solubility	Expected to be very low. Soluble in Methanol, DMSO.[3]	89.99 mg/L (at 25 °C). [6] Sparingly soluble in aqueous buffers.[9]	Confirms the need for solubility enhancement techniques.
LogP (Predicted)	> 5.9 (Esterification increases lipophilicity)	5.9[2]	High lipophilicity suggests suitability for lipid-based formulations.
pKa (Predicted)	14.79 (Predicted)[11]	4.19 (Acidic)[6]	The ester lacks the ionizable carboxylic acid group of the parent, making pH modification for solubilization ineffective.
Melting Point	Not Available (Off-White Solid)[3]	130-131 °C[2]	A crystalline nature necessitates energy input to break the lattice for dissolution.

Section 2: Foundational Knowledge - Pre-formulation Assessment

A thorough pre-formulation study is the cornerstone of a successful development program. It provides the data necessary to select the most promising formulation strategy, mitigating risks of failure at later stages.

Protocol 2.1: pH-Solubility Profiling

Rationale: Although the ester is not expected to have an ionizable group in the physiological pH range, this study confirms the pH-independent low solubility and is a regulatory expectation.

- Prepare a series of buffers at pH 1.2, 4.5, and 6.8 to simulate gastric and intestinal fluids.
- Add an excess amount of **(R)-Repaglinide Ethyl Ester** to each buffer in sealed vials.
- Agitate the vials at a constant temperature (e.g., 37°C) for 48-72 hours to ensure equilibrium is reached.
- Withdraw samples at various time points (e.g., 24, 48, 72 hours) and filter through a 0.22 µm syringe filter to remove undissolved solid.
- Analyze the filtrate for drug concentration using a validated HPLC-UV method (see Section 5).
- Equilibrium is confirmed when two consecutive time points yield the same concentration. Plot the final solubility (mg/mL) against pH.

Protocol 2.2: Solid-State Characterization

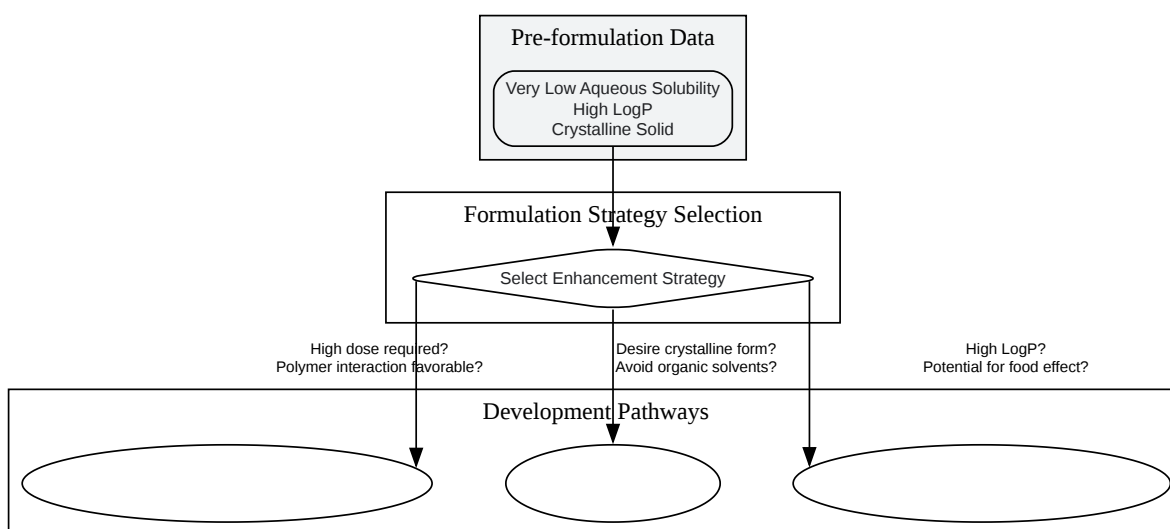
Rationale: Understanding the solid-state properties (crystalline vs. amorphous, polymorphism) is critical. Amorphous forms are more soluble but less stable than their crystalline counterparts.

- Differential Scanning Calorimetry (DSC):
 - Accurately weigh 3-5 mg of the API into an aluminum pan.
 - Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen purge.

- Record the heat flow to determine the melting point (sharp endotherm for crystalline) and glass transition temperature (step change for amorphous).
- Powder X-Ray Diffraction (PXRD):
 - Pack the API powder into a sample holder.
 - Scan the sample over a 2θ range (e.g., 5° to 40°).
 - Sharp peaks indicate a crystalline structure, while a broad halo indicates an amorphous form.

Section 3: Strategic Formulation Pathways

The pre-formulation data—specifically the very low, pH-independent solubility and high lipophilicity—guides the selection of an appropriate enhancement strategy.



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Caption: Decision workflow for formulation strategy selection.

Pathway A: Amorphous Solid Dispersions (ASDs)

Rationale: ASDs enhance solubility by converting the crystalline API into a high-energy amorphous state, dispersed within a hydrophilic polymer matrix.[12][13] This prevents recrystallization and allows for supersaturation upon dissolution. This approach is particularly effective for achieving high drug loading.[12]

- Excipient Screening: Select suitable polymers such as HPMC, HPMC-AS, or PVP.[14]
- Solvent Selection: Identify a common solvent (e.g., methanol, acetone) that dissolves both the API and the chosen polymer.
- Preparation of Spray Solution:
 - Dissolve **(R)-Repaglinide Ethyl Ester** in the selected solvent.
 - Slowly add the polymer (e.g., at drug:polymer ratios of 1:1, 1:2, and 1:4) and stir until a clear solution is obtained.
- Spray Drying Process:
 - Set the spray dryer parameters (inlet temperature, aspiration rate, pump speed). These must be optimized for the specific solvent/polymer system.
 - Pump the solution through the atomizer nozzle into the drying chamber.
 - The solvent rapidly evaporates, forming a solid dispersion powder.
 - Collect the dried powder from the cyclone.
- Post-Spray Drying Characterization:
 - Analyze the resulting powder using DSC and PXRD (Protocol 2.2) to confirm the absence of crystallinity. A single glass transition temperature (T_g) in the DSC thermogram and a halo in the PXRD pattern confirm a successful amorphous dispersion.

- Assess dissolution performance (Protocol 5.2) compared to the pure API.

Pathway B: Nanosuspensions

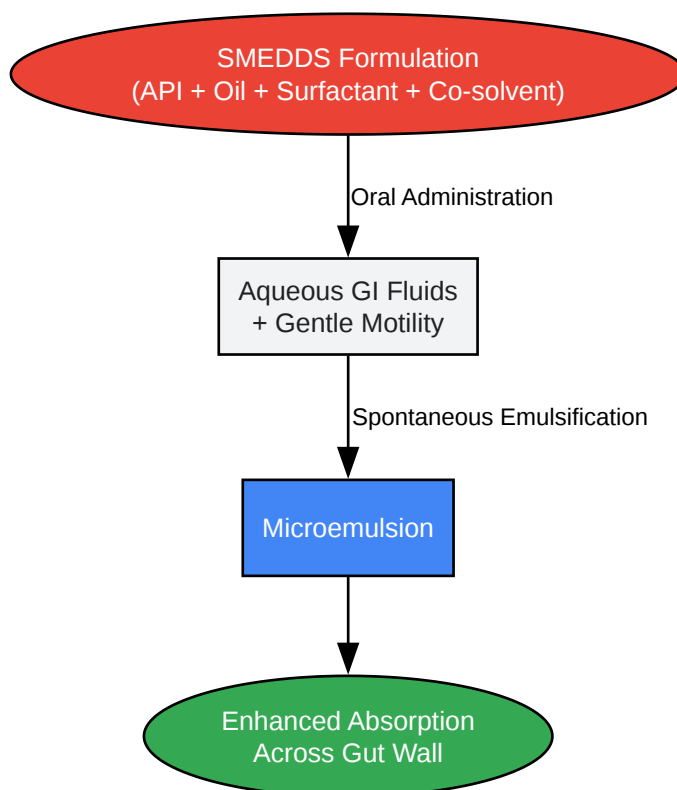
Rationale: Nanosuspensions increase the dissolution rate by drastically increasing the surface area of the drug particles, as described by the Noyes-Whitney equation.[15] This method is advantageous as it maintains the API in its more stable crystalline form and avoids the use of large quantities of organic solvents or lipids.[16]

- Stabilizer Screening: Select stabilizers (surfactants and/or polymers) like Poloxamer 188, Tween 80, or HPMC to prevent particle agglomeration.[17][18]
- Preparation of Pre-suspension:
 - Disperse the selected stabilizers in purified water.
 - Add **(R)-Repaglinide Ethyl Ester** to the stabilizer solution to form a coarse suspension.
 - Homogenize this mixture using a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to reduce initial particle size.[17]
- High-Pressure Homogenization:
 - Process the pre-suspension through a high-pressure homogenizer.
 - Apply high pressure (e.g., 1000-1500 bar) for a set number of cycles (e.g., 10-20 cycles). [17] The cavitation and shear forces will break down the drug crystals into the nanometer range.
- Characterization:
 - Particle Size and Polydispersity Index (PDI): Measure using Dynamic Light Scattering (DLS). The target is a mean particle size below 500 nm with a PDI < 0.3.
 - Zeta Potential: Measure to assess the stability of the suspension. A zeta potential of ± 30 mV is generally considered stable.[19]

- Dissolution Testing: Perform dissolution testing (Protocol 5.2) to demonstrate the enhanced dissolution rate compared to the unprocessed drug.

Pathway C: Self-Microemulsifying Drug Delivery Systems (SMEDDS)

Rationale: Given the high lipophilicity of an ester, lipid-based formulations like SMEDDS are an excellent choice.[20][21] SMEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water microemulsion upon gentle agitation in aqueous media (i.e., gastrointestinal fluids).[22] This maintains the drug in a solubilized state, bypassing the dissolution step and facilitating absorption.[5]



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Caption: Spontaneous formation of a microemulsion from a SMEDDS.

- Excipient Screening:

- Solubility Studies: Determine the saturation solubility of **(R)-Repaglinide Ethyl Ester** in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, Propylene Glycol).[23] Select excipients with the highest solubilizing capacity.
- Construction of Ternary Phase Diagrams:
 - Select the best oil, surfactant, and co-solvent based on solubility studies.
 - Prepare a series of formulations with varying ratios of the three components.
 - Visually observe the emulsification performance of each formulation by titrating it with water. Identify the region that forms a clear or bluish-white microemulsion.
- Preparation of Drug-Loaded SMEDDS:
 - Based on the optimal region from the phase diagram, prepare a formulation.
 - Add the required amount of **(R)-Repaglinide Ethyl Ester** to the oil/surfactant/co-solvent mixture.
 - Gently heat (if necessary) and vortex until the drug is completely dissolved.
- Characterization:
 - Emulsification Time & Droplet Size: Add the SMEDDS pre-concentrate to water and measure the time to emulsify. Analyze the resulting droplet size and PDI using DLS.
 - Thermodynamic Stability: Subject the formulation to centrifugation and freeze-thaw cycles to ensure no phase separation or drug precipitation occurs.
 - In Vitro Drug Release: Perform dissolution testing (Protocol 5.2), typically in a lipid-digestion buffer, to assess drug release.

Section 4: The Analytical Toolkit - Validation & Quality Control

Robust analytical methods are required to quantify the API and assess formulation performance.

Protocol 4.1: HPLC-UV Method for Quantification

Rationale: A validated HPLC method ensures accurate and precise quantification of **(R)-Repaglinide Ethyl Ester** in bulk, during formulation, and in dissolution samples. Several methods exist for the parent compound, which can be adapted.[\[24\]](#)[\[25\]](#)[\[26\]](#)

- Chromatographic Conditions (Example):
 - Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 μ m).[\[26\]](#)
 - Mobile Phase: Acetonitrile and a buffer (e.g., ammonium formate) in a suitable ratio (e.g., 65:35 v/v).[\[26\]](#)
 - Flow Rate: 1.0 mL/min.[\[26\]](#)
 - Detection Wavelength: Scan for optimal absorbance; ~245 nm is a good starting point based on the parent compound.[\[26\]](#)
 - Injection Volume: 20 μ L.
- Method Validation (as per ICH Q2(R1) guidelines):
 - Linearity: Prepare a series of standard solutions across a range of concentrations (e.g., 1-10 μ g/mL). Plot peak area vs. concentration and determine the correlation coefficient ($r^2 > 0.999$).
 - Accuracy: Perform recovery studies by spiking a known amount of API into a placebo formulation.
 - Precision: Assess repeatability (intra-day) and intermediate precision (inter-day) by analyzing multiple preparations.
 - Limit of Detection (LOD) & Limit of Quantification (LOQ): Determine the lowest concentration that can be reliably detected and quantified.

Table 2: Example HPLC Method Validation Summary

Parameter	Acceptance Criteria	Example Result
Linearity (r^2)	≥ 0.999	0.9996
Range	-	1 - 10 $\mu\text{g/mL}$
Accuracy (% Recovery)	98.0 - 102.0%	99.7%
Precision (%RSD)	$\leq 2.0\%$	$< 1.5\%$
LOD	-	0.05 $\mu\text{g/mL}$
LOQ	-	0.15 $\mu\text{g/mL}$

Protocol 4.2: In Vitro Dissolution Testing

Rationale: Dissolution testing is a critical quality control tool and can be predictive of in vivo performance.[27] The method must be able to discriminate between formulations with different release characteristics.

- Apparatus: USP Apparatus 2 (Paddle) is commonly used for oral dosage forms.[28][29]
- Dissolution Medium:
 - For a poorly soluble drug, standard buffers may not provide sink conditions (where the volume of medium is at least 3-5 times that required to dissolve the entire dose).[27]
 - Consider using biorelevant media (e.g., FaSSIF, FeSSIF) or media containing a small percentage of a surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to aid solubilization.[27]
- Test Parameters:
 - Volume: 900 mL.
 - Temperature: $37 \pm 0.5^\circ\text{C}$.
 - Paddle Speed: 50 or 75 RPM.[30]

- Procedure:
 - Place the formulation (e.g., capsule filled with ASD, nanosuspension, or SMEDDS) into the dissolution vessel.
 - Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
 - Immediately filter the samples and analyze using the validated HPLC method (Protocol 5.1).
 - Plot the percentage of drug dissolved versus time.

Section 5: Ensuring Robustness - Stability Testing

Stability testing provides evidence on how the quality of a drug product varies over time under the influence of environmental factors.[\[31\]](#) For enhanced formulations, it is crucial to ensure the solubility benefit is maintained over the product's shelf life.

Protocol 5.1: ICH-Compliant Stability Study

Rationale: Following ICH guidelines ensures that the stability data is suitable for regulatory submissions.[\[32\]](#)[\[33\]](#) The primary risk for enhanced formulations is the reversion of an amorphous form to a crystalline one or physical changes in nanoparticles or lipid systems.

- Batch Selection: Place at least three primary batches of the final formulation in the proposed container closure system on stability.[\[32\]](#)
- Storage Conditions: Store batches under long-term and accelerated conditions.[\[34\]](#)
 - Long-Term: 25°C ± 2°C / 60% RH ± 5% RH.
 - Accelerated: 40°C ± 2°C / 75% RH ± 5% RH.
- Testing Schedule:
 - Accelerated: Test at 0, 3, and 6 months.[\[32\]](#)
 - Long-Term: Test at 0, 3, 6, 9, 12, 18, and 24 months.[\[34\]](#)

- Tests to be Performed:
 - Assay: Quantification of **(R)-Repaglinide Ethyl Ester**.
 - Degradation Products: Monitor for any new or increasing impurities.
 - Dissolution: Ensure the release profile remains consistent.
 - Physical Appearance: Note any changes in color or form.
 - Formulation-Specific Tests:
 - For ASDs: Periodic DSC/PXRD to confirm the amorphous state is maintained.
 - For Nanosuspensions: Monitor particle size and PDI.
 - For SMEDDS: Check for drug precipitation and changes in emulsification performance.

Table 3: ICH Stability Study Conditions

Study Type	Storage Condition	Minimum Duration
Long-Term	25°C ± 2°C / 60% RH ± 5% RH	12 Months (for submission)
Intermediate	30°C ± 2°C / 65% RH ± 5% RH	6 Months
Accelerated	40°C ± 2°C / 75% RH ± 5% RH	6 Months

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